BMSpep-57 (hydrochloride)
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Overview
Description
BMSpep-57 (hydrochloride) is a potent and competitive macrocyclic peptide inhibitor of the interaction between programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1). This compound has shown significant potential in immunotherapy by enhancing T cell function and increasing the production of interleukin-2 (IL-2) in peripheral blood mononuclear cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: BMSpep-57 (hydrochloride) is synthesized through a series of peptide coupling reactions. The sequence of the peptide is {mercaptoacetic acid}-Phe-Ala-Asn-Pro-His-Leu-Ser-Trp-Ser-Trp-{norleucine}-{norleucine}-Arg-Cys-Gly, with a sulfide bridge between mercaptoacetic acid and cysteine . The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of BMSpep-57 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of automated peptide synthesizers and large-scale purification techniques, such as preparative HPLC, ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: BMSpep-57 (hydrochloride) primarily undergoes peptide bond formation and cyclization reactions during its synthesis. The compound is stable under physiological conditions and does not readily undergo oxidation, reduction, or substitution reactions .
Common Reagents and Conditions:
Peptide Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), 1-hydroxybenzotriazole (HOBt), and N,N-diisopropylethylamine (DIPEA) are commonly used for peptide bond formation.
Cyclization Reagents: Mercaptoacetic acid is used to form the sulfide bridge between the cysteine residue and the peptide chain
Major Products: The major product formed from these reactions is the cyclic peptide BMSpep-57 (hydrochloride), which exhibits high purity and stability .
Scientific Research Applications
BMSpep-57 (hydrochloride) has several scientific research applications, including:
Immunotherapy: It is used to inhibit the PD-1/PD-L1 interaction, thereby enhancing T cell function and increasing IL-2 production. .
Biological Studies: The compound is used to study the mechanisms of T cell exhaustion and immune checkpoint pathways
Drug Development: BMSpep-57 (hydrochloride) serves as a lead compound for developing new immunotherapeutic agents targeting the PD-1/PD-L1 pathway
Mechanism of Action
BMSpep-57 (hydrochloride) exerts its effects by competitively inhibiting the interaction between PD-1 and PD-L1. PD-1 is a cell surface receptor expressed on T cells, while PD-L1 is a transmembrane protein expressed on tumor cells and antigen-presenting cells. By binding to PD-L1 with high affinity, BMSpep-57 (hydrochloride) prevents PD-1 from engaging with its ligand, thereby blocking the inhibitory signal that leads to T cell exhaustion. This results in enhanced T cell activation and increased production of IL-2 .
Comparison with Similar Compounds
BMSpep-55: Another macrocyclic peptide inhibitor of the PD-1/PD-L1 interaction with similar binding affinity and mechanism of action
BMSpep-56: A structurally related peptide with slight modifications in the amino acid sequence, leading to differences in binding affinity and stability
Uniqueness of BMSpep-57 (hydrochloride): BMSpep-57 (hydrochloride) stands out due to its high binding affinity to PD-L1 (dissociation constants of 19 nM and 19.88 nM in MST and SPR assays, respectively) and its ability to inhibit PD-1/PD-L1 binding with an IC50 of 7.68 nM. Additionally, it induces high levels of IL-2 production in peripheral blood mononuclear cells, making it a potent immunotherapeutic agent .
Properties
IUPAC Name |
(3S,6S,9S,15R,18S,21S,24S,27S,30S,33S,36S,39S,42S,45S)-N,3-bis(2-amino-2-oxoethyl)-9-benzyl-21,24-dibutyl-18-(3-carbamimidamidopropyl)-30,36-bis(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-27,33-bis(1H-indol-3-ylmethyl)-6,7,22,25-tetramethyl-39-(2-methylpropyl)-2,5,8,11,17,20,23,26,29,32,35,38,41,44-tetradecaoxo-13-thia-1,4,7,10,16,19,22,25,28,31,34,37,40,43-tetradecazabicyclo[43.3.0]octatetracontane-15-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C89H126N24O19S.ClH/c1-9-11-29-69-83(127)101-59(28-20-32-95-89(92)93)77(121)109-68(76(120)98-43-73(91)117)46-133-47-74(118)100-63(35-51-22-14-13-15-23-51)85(129)110(6)50(5)75(119)105-65(39-72(90)116)87(131)113-33-21-31-70(113)84(128)104-62(38-54-42-94-48-99-54)80(124)102-60(34-49(3)4)78(122)107-66(44-114)81(125)103-61(36-52-40-96-57-26-18-16-24-55(52)57)79(123)108-67(45-115)82(126)106-64(37-53-41-97-58-27-19-17-25-56(53)58)86(130)112(8)71(30-12-10-2)88(132)111(69)7;/h13-19,22-27,40-42,48-50,59-71,96-97,114-115H,9-12,20-21,28-39,43-47H2,1-8H3,(H2,90,116)(H2,91,117)(H,94,99)(H,98,120)(H,100,118)(H,101,127)(H,102,124)(H,103,125)(H,104,128)(H,105,119)(H,106,126)(H,107,122)(H,108,123)(H,109,121)(H4,92,93,95);1H/t50-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJHYRZSAMTCOQ-IKIWNWSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)NC(C(=O)NC(CSCC(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@H]1C(=O)N[C@H](C(=O)N[C@@H](CSCC(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N1C)CCCC)C)CC3=CNC4=CC=CC=C43)CO)CC5=CNC6=CC=CC=C65)CO)CC(C)C)CC7=CN=CN7)CC(=O)N)C)C)CC8=CC=CC=C8)C(=O)NCC(=O)N)CCCNC(=N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C89H127ClN24O19S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1904.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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